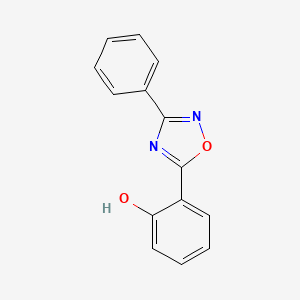

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol

描述

Contextualization of 1,2,4-Oxadiazoles in Contemporary Chemical Research

The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in medicinal chemistry over the last few decades due to its versatile applications and wide spectrum of biological activities. mdpi.comresearchgate.net 1,2,4-Oxadiazoles are frequently incorporated into druglike molecules, often serving as bioisosteric replacements for ester and amide functionalities. nih.govacs.org This bioisosterism can enhance metabolic stability and modulate target selectivity in drug candidates. nih.gov

The unique five-membered ring offers remarkable stability and tunable physicochemical properties, making it an attractive scaffold for developing novel therapeutic agents. nih.gov Research has demonstrated that derivatives of 1,2,4-oxadiazole exhibit a broad range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. mdpi.comnih.gov The electron-withdrawing nature of the 1,2,4-oxadiazole ring, particularly when substitution occurs at the C5 position, further influences its chemical properties and interactions. The sustained interest in this heterocycle is evidenced by the discovery of a few commercially available drugs containing the 1,2,4-oxadiazole unit and its presence in naturally occurring indole (B1671886) alkaloids. mdpi.com

Significance of Phenolic Derivatives as Structural Motifs in Medicinal Chemistry Scaffolds

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and represent a significant recurring motif in pharmaceuticals. acs.orggsconlinepress.com A comprehensive analysis of U.S. FDA-approved molecules revealed that 371 structures contain phenol (B47542) or phenolic ether fragments, with 55 of these being on the World Health Organization's list of essential medicines. acs.org This prevalence underscores their importance in drug design and development.

The therapeutic potential of phenolic derivatives stems from their diverse biological activities, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. gsconlinepress.com The phenol moiety's ability to donate a hydrogen atom makes it a potent radical scavenger, which is a key mechanism for its antioxidant effects. nih.gov Furthermore, phenolic compounds can modulate various inflammatory pathways by inhibiting pro-inflammatory enzymes and cytokines. gsconlinepress.commdpi.com Their structural framework allows for various substitutions, enabling the fine-tuning of their biological and physicochemical properties for targeted therapeutic applications. nih.gov The continued representation of phenols and phenolic ethers in recently approved small-molecule drugs highlights their special and enduring role in medicinal chemistry. acs.org

Rationale for Focused Academic Research on 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol

The focused academic research on this compound is driven by the strategic combination of the 1,2,4-oxadiazole core and a phenolic group within a single molecular architecture. This design rationally combines the established pharmacological potential of both motifs. The 1,2,4-oxadiazole ring provides a stable, bioisosteric scaffold, while the phenolic hydroxyl group offers a key site for biological interactions and antioxidant activity.

Specific research into this compound has provided a clear basis for its continued investigation. The synthesis of this compound has been successfully achieved through the reaction of benzamidoxime (B57231) and ethyl salicylate (B1505791), yielding the product in good quantity. rsdjournal.org Subsequent toxicological and antifungal evaluations have provided promising preliminary results. rsdjournal.org

Below are the key physical and chemical properties of the compound.

| Property | Value |

| CAS Number | 79349-24-9 |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| Melting Point | 159-160ºC |

Table 1: Physicochemical Properties of this compound. rsdjournal.orgbiosynth.com

Initial biological screening has demonstrated that the compound possesses low toxicity against the brine shrimp (Artemia salina), a common model for toxicological assessment. rsdjournal.org Furthermore, it has shown specific antifungal activity, particularly against the fungus Rhizopus oryzae. rsdjournal.org These findings are significant as they suggest a favorable therapeutic window and a specific spectrum of action, which is advantageous for treating targeted fungal infections without broad-spectrum effects. rsdjournal.org The compound has also been identified as a bifunctional antibiotic that may inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV. biosynth.com

The combination of a straightforward synthesis, low toxicity, and specific antifungal and potential antibacterial activity provides a strong rationale for further focused academic research on this compound. rsdjournal.orgbiosynth.com

| Assay | Result |

| Synthesis Yield | 72% |

| LC₅₀ against Artemia salina | 565.100 µg/mL |

| Minimum Inhibitory Concentration (Rhizopus oryzae) | 4000 µg/mL |

| Minimum Fungicidal Concentration (Rhizopus oryzae) | 4000 µg/mL |

Table 2: Summary of Key Research Findings for this compound. rsdjournal.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-12-9-5-4-8-11(12)14-15-13(16-18-14)10-6-2-1-3-7-10/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCIJMRFIRKERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425235 | |

| Record name | 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79349-24-9 | |

| Record name | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79349-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 3 Phenyl 1,2,4 Oxadiazol 5 Yl Phenol

Classical Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation

The traditional synthesis of the 1,2,4-oxadiazole ring, the core of the target molecule, predominantly relies on cyclocondensation and cyclization reactions. These methods have been foundational in heterocyclic chemistry.

Cyclocondensation Reactions Involving Amidoximes and Carboxylic Acid Derivatives

A primary and direct route to 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol involves the cyclocondensation of an amidoxime (B1450833) with a carboxylic acid derivative. Specifically, the synthesis of the target compound has been successfully achieved through the reaction of benzamidoxime (B57231) with ethyl salicylate (B1505791). rsdjournal.org This reaction proceeds via an initial acylation of the amidoxime by the ester, followed by a dehydrative cyclization to form the stable 1,2,4-oxadiazole ring.

The reaction mechanism commences with the nucleophilic attack of the amino group of benzamidoxime on the carbonyl carbon of ethyl salicylate. This is followed by the elimination of ethanol (B145695) to form an O-acylamidoxime intermediate. Subsequent intramolecular cyclization, driven by the removal of a water molecule, results in the formation of the 1,2,4-oxadiazole heterocycle. A study reported the successful synthesis of this compound with a 72% yield after a 24-hour reaction period. rsdjournal.org

Cyclization with Nitrile Precursors and Hydroxylamine (B1172632)

An alternative classical approach to the 1,2,4-oxadiazole ring begins with a nitrile precursor. nih.gov In this multi-step process, the nitrile is first converted to the corresponding amidoxime by reaction with hydroxylamine. nih.gov For the synthesis of the target compound, this would involve the reaction of benzonitrile (B105546) with hydroxylamine to yield benzamidoxime.

Advanced and Efficient Synthetic Strategies

To overcome some of the limitations of classical methods, such as long reaction times and the need for harsh conditions, several advanced and more efficient synthetic strategies have been developed for the formation of 1,2,4-oxadiazoles.

One-Pot Synthesis Protocols for 1,2,4-Oxadiazoles

One-pot syntheses have emerged as a highly efficient approach, minimizing the need for isolation and purification of intermediates, thereby saving time and resources. researchgate.netrsc.org For the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, one-pot procedures have been developed that start from nitriles, hydroxylamine, and either aldehydes or carboxylic acids. researchgate.netias.ac.in

In a typical one-pot reaction starting from a nitrile, the amidoxime is generated in situ and then directly reacted with a carboxylic acid or its derivative to form the 1,2,4-oxadiazole. ias.ac.in For the synthesis of this compound, a plausible one-pot approach would involve the reaction of benzonitrile, hydroxylamine, and a salicylic (B10762653) acid derivative in a single reaction vessel. Another variation involves the reaction of nitriles, hydroxylamine hydrochloride, and aldehydes, where the aldehyde acts as both a substrate and an oxidant. rsc.org

Oxidative Cyclization Methods for Heterocycle Formation

Oxidative cyclization offers an alternative pathway to the 1,2,4-oxadiazole ring, often proceeding under mild conditions. These methods typically involve the formation of an intermediate that undergoes an oxidation-induced cyclization. One such approach is the oxidative cyclization of N-acylamidoximes.

Various oxidizing agents can be employed to facilitate this transformation. For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have been used for the synthesis of 1,2,4-oxadiazoles from amidoximes. Another approach involves the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), which can mediate the intramolecular cyclization. nih.govmdpi.com Electrochemical methods have also been developed for the dehydrogenative cyclization of amidoximes to form 1,2,4-oxadiazoles. ias.ac.in These oxidative methods can be particularly useful for substrates that are sensitive to the dehydrating conditions of classical cyclization methods.

Microwave-Assisted Synthesis Techniques for Optimized Reaction Conditions

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. nih.gov The synthesis of 1,2,4-oxadiazoles has been shown to be amenable to microwave irradiation.

This technique can be applied to the classical cyclocondensation of amidoximes with carboxylic acids or esters. organic-chemistry.org The use of microwave heating can dramatically reduce the reaction time from hours to minutes. For instance, the reaction of amidoximes with carboxylic acids in the presence of a coupling reagent can be efficiently carried out under microwave irradiation to afford 1,2,4-oxadiazoles in high yields. Similarly, the cyclization of O-acylamidoxime intermediates can be expedited using this technology. The application of microwave-assisted synthesis to the reaction between benzamidoxime and ethyl salicylate could provide a more rapid and efficient route to this compound.

Derivatization Strategies for Structural Modification of this compound

The structural framework of this compound presents multiple avenues for chemical modification to develop analogs with altered physicochemical properties and biological activities. Derivatization strategies primarily target three key regions of the molecule: the phenolic hydroxyl group, the phenyl ring, and the oxadiazole core. These modifications are instrumental in exploring the structure-activity relationships (SAR) of this compound class.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for functionalization due to its reactivity. nih.gov Classical derivatization strategies involving this group can modulate properties such as acidity, hydrogen bonding capacity, and lipophilicity. Common modifications include conversion to ethers and esters.

Alkylation of the hydroxyl group to form ethers is a frequently employed strategy. This can be achieved by reacting the phenol (B47542) with alkyl halides in the presence of a base. semanticscholar.org For instance, treatment with ethyl chloroacetate (B1199739) can yield corresponding aryloxyacetates. researchgate.net Another approach is evaporative derivatization, which can be used to tag phenolic compounds. For example, reaction with 2-sulfobenzoic anhydride (B1165640) (SBA) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can yield an anionic derivative, which may be useful for specific analytical applications. nih.gov

Esterification is another key functionalization reaction. The hydroxyl group can be acylated using various acylating agents, such as alkanoic acids or their derivatives, to produce the corresponding esters. researchgate.net These modifications replace the hydrogen bond-donating proton of the hydroxyl group with an acyl group, which can significantly alter the molecule's interaction with biological targets.

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|---|

| Etherification (Alkylation) | Alkyl halide (e.g., ethyl chloroacetate), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Ether (-OR) | Increases lipophilicity, removes hydrogen bond-donating ability |

| Esterification (Acylation) | Alkanoic acid or Acyl halide, Acid/Base catalyst | Ester (-OC(O)R) | Masks phenolic acidity, increases lipophilicity, introduces hydrogen bond acceptor |

| Sulfonylation | 2-Sulfobenzoic anhydride (SBA), 4-Dimethylaminopyridine (DMAP) | Sulfonate ester (-OSO₂R) | Introduces an anionic tag, alters polarity |

Substituent Modifications on the Phenyl and Oxadiazole Rings

Modifying the substituents on the aromatic rings provides a powerful tool for fine-tuning electronic and steric properties.

The phenyl ring at the C3 position of the oxadiazole can be modified by utilizing substituted starting materials in the synthesis. For example, using a substituted benzamidoxime in the cyclization reaction with a salicylic acid derivative would result in a correspondingly substituted phenyl ring on the final product. rsdjournal.org This allows for the introduction of a wide array of functional groups, including halogens, alkyls, and alkoxy groups. nih.govnih.gov For instance, the introduction of chloro, bromo, or fluoro groups can alter the electronic distribution and metabolic stability of the compound. nih.gov Similarly, the selective reduction of a pre-installed nitro group to an amino group on the phenyl ring opens pathways for further derivatization. mdpi.com

The phenolic ring, attached at the C5 position, is activated by the hydroxyl group, directing electrophilic aromatic substitution to the ortho and para positions. nih.gov This allows for the introduction of substituents directly onto this ring, although regioselectivity can be a challenge. nih.gov

While the 1,2,4-oxadiazole ring is generally stable, its synthesis from different precursors allows for variation. The classical synthesis involves the reaction of an amidoxime with an activated carboxylic acid derivative. researchgate.net By varying these two components, different substituents can be placed at the C3 and C5 positions of the oxadiazole ring, effectively modifying the groups attached to the core heterocycle.

| Modification Site | Strategy | Example Substituents | Rationale |

|---|---|---|---|

| Phenyl Ring (at C3) | Use of substituted starting materials (e.g., substituted benzamidoximes) | -Cl, -Br, -F, -CH₃, -OCH₃, -CN | Modulate electronics, lipophilicity, and metabolic stability. nih.gov |

| Phenolic Ring (at C5) | Electrophilic Aromatic Substitution | -Br, -NO₂ | Introduce new functional groups for further derivatization or to alter biological interactions. |

| Oxadiazole Ring (C3/C5) | Variation of synthetic precursors (amidoximes and carboxylic acids) | Different aryl or alkyl groups | Systematically probe the steric and electronic requirements of target interactions. |

Application of Scaffold Hopping and Bioisosteric Replacements in Analog Design

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to design new analogs by replacing core structural motifs with other groups that retain similar biological activity. researchgate.netscispace.com These techniques are valuable for optimizing drug-like properties, exploring novel chemical space, and navigating intellectual property landscapes. scispace.com

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to a comparable biological response. researchgate.net For the this compound scaffold, several bioisosteric replacements can be envisioned:

Phenolic Hydroxyl Group: The acidic proton of the phenol can be replaced by other acidic functional groups known to be bioisosteres of carboxylic acids or phenols. Examples include tetrazoles, hydroxamates, or other hydroxy-heterocycles like 4-hydroxy-1,2,3-triazoles. rsc.org

1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring itself is often considered a bioisostere of ester and amide functionalities. chim.it It could potentially be replaced by other five-membered heterocycles such as 1,3,4-oxadiazole (B1194373), isoxazole, or triazole rings to investigate the importance of the specific heteroatom arrangement for biological activity.

Scaffold hopping is a more drastic approach where the central core of the molecule is replaced with a structurally different scaffold, while aiming to maintain the original orientation of key binding functionalities. u-strasbg.frnih.gov In this context, the entire 2-phenyloxadiazole portion could be replaced by another scaffold that effectively positions a phenyl group and a phenolic ring in a similar spatial arrangement. For example, a scaffold hopping strategy was successfully used to replace the phenolic moiety in one inhibitor with a 4-hydroxy-1,2,3-triazole scaffold. rsc.org This demonstrates the potential of replacing the phenol ring in the target compound with other heterocyclic systems to create novel analogs.

| Original Moiety | Strategy | Potential Replacement(s) | Reference/Rationale |

|---|---|---|---|

| Phenol | Bioisosteric Replacement | 4-Hydroxy-1,2,3-triazole, Tetrazole | Replacement of the phenolic ring with another acidic, H-bonding heterocycle. rsc.org |

| 1,2,4-Oxadiazole | Bioisosteric Replacement / Scaffold Hopping | 1,3,4-Oxadiazole, Triazole, Isoxazole | The 1,2,4-oxadiazole is a bioisostere of esters/amides; replacement probes the role of the heterocyclic core. chim.it |

| Phenyl Group | Bioisosteric Replacement | Pyridine, Thiophene | Replacement of the carbocyclic aromatic ring with a heteroaromatic ring to alter properties like solubility and H-bonding potential. |

| Phenol | Scaffold Hopping | Benzimidazole, Indazole | Replacement of the core scaffold to access novel chemical space while maintaining key interactions. researchgate.net |

Spectroscopic and Structural Elucidation Techniques for 2 3 Phenyl 1,2,4 Oxadiazol 5 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol, both ¹H and ¹³C NMR are employed to confirm the molecular framework.

Studies have reported the synthesis of this compound, noting that the resulting ¹H and ¹³C NMR data corroborate the expected structure. rsdjournal.org The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons on both the phenyl and phenol (B47542) rings, with chemical shifts and coupling patterns characteristic of their substitution. The phenolic hydroxyl proton would typically appear as a broad singlet. In the ¹³C NMR spectrum, unique resonances are expected for each carbon atom, including the two highly deshielded carbons of the 1,2,4-oxadiazole (B8745197) ring.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₅- & HO-C₆H₄-) | ~6.8 - 8.2 | Complex multiplet patterns due to coupling. |

| Phenolic Proton (-OH) | ~5.0 - 10.0 | Broad singlet, position is solvent and concentration dependent. | |

| Data derived from analogous structures in the literature. scispace.comscispace.com | |||

| ¹³C NMR | Oxadiazole Carbons (C3 & C5) | ~165 - 175 | Two distinct signals expected in the downfield region. scispace.com |

| Aromatic Carbons | ~115 - 160 | Signals for all 12 aromatic carbons, including substituted (quaternary) and protonated carbons. chemicalbook.com | |

| Phenolic C-O Carbon | ~155 - 160 | Deshielded due to the attached oxygen. | |

| Data derived from analogous structures in the literature. rsdjournal.orgscispace.com |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H bond of the phenol, the C=N and C-O bonds of the oxadiazole ring, and the vibrations of the aromatic systems. The presence of a broad band in the high-frequency region is a clear indicator of the hydroxyl group, while peaks in the 1600-1300 cm⁻¹ range confirm the heterocyclic and aromatic ring structures. nih.govupi.edu

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Phenol O-H | Stretching | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Oxadiazole C=N | Stretching | 1610 - 1630 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Oxadiazole C-O-C | Stretching | 1050 - 1150 |

| Phenol C-O | Stretching | 1200 - 1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule. The structure of this compound, which features two phenyl rings linked by a 1,2,4-oxadiazole core, constitutes an extensive conjugated system. This is expected to result in strong absorption bands in the UV region, corresponding to π→π* transitions. Phenol itself typically shows a maximum absorption (λ_max) around 275 nm. docbrown.info The extended conjugation in the target molecule is likely to cause a bathochromic (red) shift to longer wavelengths. Indeed, some sources note that the compound exhibits fluorescence under UV light, indicating efficient absorption of UV radiation. biosynth.com

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Phenyl-Oxadiazole-Phenol Conjugated System | ~280 - 350 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the exact molecular weight and to gain structural information from the fragmentation patterns of the ionized molecule. The molecular formula of this compound is C₁₄H₁₀N₂O₂, corresponding to a molecular weight of 238.24 g/mol . biosynth.com In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 238.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the 1,2,4-oxadiazole ring, which is a common fragmentation route for such heterocycles. Other expected fragments would arise from the loss of stable neutral molecules like CO from the phenol moiety and subsequent fragmentations of the aromatic rings. docbrown.infolibretexts.orgslideshare.net

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 238 | Molecular Ion [M]⁺˙ | [C₁₄H₁₀N₂O₂]⁺˙ | Parent ion. |

| 135 | [HO-C₆H₄-C≡O]⁺ | [C₇H₅O₂]⁺ | Fragment from cleavage of the oxadiazole ring. |

| 105 | Benzoyl Cation [C₆H₅-C≡O]⁺ | [C₇H₅O]⁺ | Common fragment from phenyl-heterocycle cleavage. |

| 103 | Benzonitrile (B105546) Cation [C₆H₅-C≡N]⁺ | [C₇H₅N]⁺ | Resulting from rearrangement and cleavage of the oxadiazole. |

| 77 | Phenyl Cation [C₆H₅]⁺ | [C₆H₅]⁺ | Characteristic fragment for phenyl-containing compounds. |

Advanced X-ray Diffraction Studies for Solid-State Conformational Analysis

A critical structural feature identified was an intramolecular O—H···N hydrogen bond between the hydrogen of the phenolic hydroxyl group and one of the nitrogen atoms of the oxadiazole ring. researchgate.net This interaction is crucial as it locks the molecule into a nearly planar conformation. researchgate.net The dihedral angle between the phenol ring and the oxadiazole ring, and between the phenyl ring and the oxadiazole ring, would be expected to be small, facilitating π-system overlap. This planarity is a key determinant of the molecule's electronic and packing properties in the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.3900 (13) |

| b (Å) | 5.038 (1) |

| c (Å) | 19.255 (4) |

| β (°) | 97.98 (3) |

| Volume (ų) | 613.9 (2) |

| Key Feature | Intramolecular O—H···N hydrogen bond leading to a planar conformation. |

Theoretical and Computational Chemistry Investigations of 2 3 Phenyl 1,2,4 Oxadiazol 5 Yl Phenol

Quantum Chemical Calculations (DFT and TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the structural and electronic properties of molecules. These methods have been applied to understand the fundamental characteristics of oxadiazole-containing compounds. nih.govajchem-a.com

DFT calculations are employed to determine the optimized molecular geometry, electronic structure, and various molecular properties of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol. Studies on structurally similar compounds, such as other substituted phenyl-oxadiazoles, reveal that the planarity between the phenyl and oxadiazole rings significantly influences the electronic properties. molaid.comresearchgate.net For this compound, the aryl ring at the 5-position of the oxadiazole is expected to be largely coplanar with the heterocycle. molaid.com This planarity facilitates electron delocalization across the molecule.

TD-DFT methods are used to predict the electronic absorption and emission spectra. nih.gov The analysis of compounds with similar structures indicates that the fluorescence properties can be quite sensitive to the molecular structure. molaid.com For instance, 5-(2-Hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole, an isomer of the title compound, exhibits a long-wavelength emission in non-hydrogen bonding solvents attributed to a tautomeric proton transfer structure. molaid.com This suggests that intramolecular proton transfer could be a key process in the excited state of this compound as well.

Table 1: Predicted Electronic Properties of this compound (Illustrative) Note: These values are representative and based on theoretical calculations for structurally related oxadiazoles.

| Property | Predicted Value | Method |

| Absorption Maximum (λmax) | ~300-320 nm | TD-DFT |

| Emission Maximum (λem) | ~350-450 nm | TD-DFT |

| Ground State Dipole Moment | ~2.5 - 4.0 D | DFT/B3LYP |

| Ionization Potential | ~7.0 - 8.0 eV | DFT |

| Electron Affinity | ~1.5 - 2.5 eV | DFT |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is considered the nucleophilic or electron-donating orbital, while the LUMO is the electrophilic or electron-accepting orbital. libretexts.org

For this compound, the energy and distribution of these orbitals are calculated using DFT. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the phenol (B47542) ring, while the LUMO is often distributed over the electron-deficient oxadiazole ring and the phenyl substituent. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. ajchem-a.com A larger energy gap implies higher stability and lower reactivity. ajchem-a.com

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) Note: Values are based on DFT/B3LYP calculations for analogous 1,3,4-oxadiazole (B1194373) structures. ajchem-a.com

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.0 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicator of molecular stability and reactivity |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding. A key feature of this compound is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and one of the nitrogen atoms of the 1,2,4-oxadiazole (B8745197) ring. researchgate.netresearchgate.net

NBO analysis can quantify the strength of this O-H···N interaction. This is typically evaluated by examining the interaction between the lone pair orbital of the nitrogen atom (nN) and the antibonding orbital of the O-H bond (σOH). The stabilization energy (E(2)) associated with this nN → σOH donation provides a measure of the hydrogen bond strength. This intramolecular hydrogen bond is expected to lock the molecule into a more planar conformation, which in turn affects its electronic properties and biological activity. researchgate.net

Table 3: NBO Analysis of the Intramolecular Hydrogen Bond (Illustrative) Note: Representative values based on theoretical studies of molecules with similar O-H···N intramolecular bonds. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N) | σ*(O-H) | 10 - 25 | Intramolecular Hydrogen Bond |

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is instrumental in drug discovery for identifying potential biological targets and predicting binding affinities.

Research has identified this compound as an inhibitor of bacterial DNA gyrase and topoisomerase IV, making it a bifunctional antibiotic. biosynth.com Molecular docking studies can elucidate the specific interactions between this compound and the active sites of these bacterial enzymes.

Docking simulations of similar oxadiazole-based inhibitors with protein targets often reveal a combination of interactions that stabilize the ligand-protein complex. nih.govmdpi.com For this compound docked into the ATP-binding site of DNA gyrase (GyrB subunit), the following interactions are plausible:

Hydrogen Bonding: The phenolic hydroxyl group and the nitrogen/oxygen atoms of the oxadiazole ring can act as hydrogen bond donors and acceptors, respectively, forming interactions with key amino acid residues in the active site, such as Aspartate and Asparagine.

Hydrophobic Interactions: The two phenyl rings can engage in hydrophobic and π-stacking interactions with nonpolar and aromatic residues like Valine, Alanine, and Proline within the binding pocket. nih.govmdpi.com

These interactions collectively anchor the molecule within the active site, leading to the inhibition of enzyme activity.

Table 4: Potential Ligand-Protein Interactions for this compound with DNA Gyrase B

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues |

| Hydrogen Bond (Acceptor) | Oxadiazole N/O atoms | Asn, Thr |

| Hydrogen Bond (Donor) | Phenolic -OH group | Asp, Glu |

| Pi-Pi Stacking | Phenyl Rings | Phe, Tyr |

| Hydrophobic (van der Waals) | Phenyl Rings, Oxadiazole Ring | Ala, Val, Leu, Ile, Pro |

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a docking score (in kcal/mol) or as an inhibition constant (Ki). nih.gov Lower docking scores indicate stronger predicted binding. While specific experimental binding data for this compound are not widely published, computational predictions can rank its potential efficacy against various targets.

The predicted binding affinity of this compound to its targets would be compared to that of known inhibitors. For example, docking studies on other novel 1,3,4-oxadiazole derivatives have reported significant binding scores against targets like tubulin and bacterial enzymes. nih.gov The binding affinity is a critical factor in determining the concentration at which a compound can effectively inhibit its biological target. Experimental validation through radioligand binding assays or enzyme inhibition assays is necessary to confirm these computational predictions and determine precise values like Kd (dissociation constant) or IC50 (half-maximal inhibitory concentration). nih.gov

Table 5: Predicted Binding Affinities for this compound (Illustrative) Note: Values are representative, derived from docking studies of analogous heterocyclic compounds against their respective targets. nih.govmdpi.com

| Biological Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Inhibition Constant (Ki) Range |

| Bacterial DNA Gyrase | -7.5 to -9.0 | Low Micromolar (µM) |

| Bacterial Topoisomerase IV | -7.0 to -8.5 | Low Micromolar (µM) |

| Aurora Kinase A (AURKA) | -6.5 to -8.0 | Micromolar (µM) |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -6.0 to -7.5 | Micromolar (µM) |

In Silico Identification of Potential Molecular Targets

The initial step in understanding the pharmacological potential of a compound like this compound involves identifying its likely biological targets. In silico methods, particularly molecular docking and virtual screening, are powerful tools for this purpose. nih.gov These computational techniques predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction.

For the broader class of 1,2,4-oxadiazole derivatives, computational studies have identified a wide array of potential targets, including enzymes such as caspase-3 and Sortase A, which are relevant in cancer and bacterial infections, respectively. nih.govmdpi.com Molecular docking of 1,3,4-oxadiazole derivatives has also suggested interactions with the KEAP1 protein, which is linked to oxidative stress pathways. uctm.edu

In the specific case of this compound, its structural features—a phenol ring known for hydrogen bonding and a phenyl-oxadiazole core capable of various interactions—make it a candidate for binding to numerous enzymes and receptors. Research has indicated that this compound may act as a bifunctional antibiotic by binding to bacterial DNA gyrase and topoisomerase IV. The process of identifying such targets typically involves docking the compound against a large library of protein crystal structures. The binding affinity, or docking score, is calculated for each protein, and the top-scoring targets are flagged for further investigation. This approach allows for the rapid screening of thousands of potential targets, prioritizing those with the highest predicted affinity for the ligand.

Table 1: Potential Molecular Targets for Oxadiazole Derivatives Identified via In Silico Methods This table is interactive and can be sorted by clicking on the headers.

| Target Class | Specific Target Example | Associated Disease/Function | Computational Method |

|---|---|---|---|

| Enzyme | Sortase A | Bacterial Infection | 3D-QSAR, Molecular Docking nih.govnih.gov |

| Enzyme | Caspase-3 | Cancer | 2D-QSAR, Molecular Docking mdpi.com |

| Nuclear Receptor | Farnesoid X Receptor (FXR) | Metabolic Disorders | Molecular Docking mdpi.com |

| Enzyme | Thymidine (B127349) Phosphorylase (TP) | Cancer (Angiogenesis) | Pharmacophore Modeling, Docking tandfonline.com |

| Enzyme | DNA Gyrase / Topoisomerase IV | Bacterial Infection | (Inferred from biological data) |

| Protein | KEAP1 | Oxidative Stress | Molecular Docking uctm.edu |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformation

Following the identification of a potential molecular target through docking, Molecular Dynamics (MD) simulations are employed to evaluate the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the molecular interactions, offering insights that static docking models cannot. nih.gov

An MD simulation for the complex of this compound with a target like DNA gyrase would involve placing the docked structure into a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation then calculates the movements of every atom over a period, typically nanoseconds to microseconds, based on a physics-based force field.

Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and is structurally stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding.

Interaction Analysis: Throughout the simulation, the persistence of specific interactions like hydrogen bonds, hydrophobic contacts, and salt bridges between the ligand and protein is monitored. The stability of these key interactions is crucial for potent biological activity.

For related oxadiazole compounds, MD simulations have been used to confirm the stability of ligand binding within the active site of targets like the DPP-IV enzyme, providing a robust validation of docking results. chemmethod.com Such simulations are essential for confirming that the computationally predicted binding pose is not a transient artifact but a stable and energetically favorable conformation. unimi.it

Table 2: Key Parameters and Analyses in a Typical MD Simulation Study This table is interactive and can be sorted by clicking on the headers.

| Parameter/Analysis | Description | Implication for Ligand-Target Complex |

|---|---|---|

| Simulation Time | The duration of the simulation (e.g., 100 ns). | Longer times provide greater confidence in the stability of the observed interactions. |

| Force Field | The set of equations and parameters used to describe the potential energy of the system (e.g., AMBER, CHARMM). | The choice of force field affects the accuracy of the simulation. |

| RMSD | Root Mean Square Deviation. Measures the average change in displacement of a selection of atoms. | A low, stable RMSD indicates the complex is not undergoing major conformational changes. nih.gov |

| RMSF | Root Mean Square Fluctuation. Measures the deviation of each particle from its average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Persistent hydrogen bonds indicate key stabilizing interactions. |

| Binding Free Energy | Calculation of the free energy of binding (e.g., using MM-GBSA or MM-PBSA). | Provides a quantitative estimate of the binding affinity, corroborating docking scores. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.

2D-QSAR models utilize descriptors derived from the 2D representation of molecules. These can include physicochemical properties (e.g., LogP, polar surface area), electronic properties, and topological indices. For a series of 1,2,4-oxadiazole derivatives, a 2D-QSAR study could reveal that properties like ionization potential and dipole moment are critical for enhancing anticancer activity, suggesting that increasing polarity could lead to more potent compounds. mdpi.com

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D structure of the molecules. researchgate.net These methods align a set of molecules and calculate their steric and electrostatic fields. The resulting field values are then correlated with biological activity. A 3D-QSAR model for 1,2,4-oxadiazole inhibitors of Sortase A, for instance, could highlight specific regions where bulky, hydrophobic, or hydrogen-bonding groups would increase or decrease activity, thereby guiding the rational design of more effective analogs. nih.govnih.gov The reliability of any QSAR model is assessed through rigorous statistical validation, including internal (cross-validation, q²) and external (prediction on a test set, pred_r²) validation metrics. nih.govmdpi.com

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and trigger a response. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (RA), and positive/negative ionizable centers.

Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the crystal structure of a ligand-target complex (structure-based). For 1,3,4-oxadiazole derivatives targeting thymidine phosphorylase, a ligand-based pharmacophore model identified one HBA, one HBD, and one ring aromatic feature as crucial for activity. tandfonline.com This model was then successfully used as a 3D query to screen large compound databases, identifying novel potential inhibitors. tandfonline.com

For this compound, a hypothetical pharmacophore can be elucidated from its structure. The key features would likely include:

One Hydrogen Bond Donor (HBD): The hydroxyl (-OH) group on the phenol ring.

Two Aromatic Rings (RA): The phenyl and phenol rings, capable of π-π stacking.

Multiple Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring.

Hydrophobic Features: The aromatic rings also contribute to hydrophobic interactions.

Once developed, a pharmacophore model is validated by its ability to distinguish active compounds from inactive ones in a database. A validated model serves as a valuable tool for virtual screening and the de novo design of new molecules with improved affinity and selectivity for the target.

Table 3: Potential Pharmacophoric Features of this compound This table is interactive and can be sorted by clicking on the headers.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Phenolic Hydroxyl (-OH) | Donating a hydrogen to an acceptor group (e.g., carboxylate) in the protein active site. |

| Hydrogen Bond Acceptor (HBA) | Oxadiazole Nitrogen Atoms | Accepting a hydrogen from a donor group (e.g., amide N-H) in the protein active site. |

| Hydrogen Bond Acceptor (HBA) | Oxadiazole Oxygen Atom | Accepting a hydrogen from a donor group in the protein active site. |

| Aromatic Ring (RA) | Phenyl Ring | π-π stacking or hydrophobic interactions with aromatic residues like Phe, Tyr, Trp. |

| Aromatic Ring (RA) | Phenol Ring | π-π stacking or hydrophobic interactions with aromatic residues. |

Molecular Mechanism of Action and Biological Target Interactions of Oxadiazole Derivatives

Enzyme Inhibition Mechanisms

Oxadiazole derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases. Their mechanisms of inhibition are diverse, ranging from competitive to allosteric interactions, often involving specific structural features that facilitate binding to enzyme active sites.

Cyclooxygenase-2 (COX-2): The inhibition of COX-2 is a key mechanism for anti-inflammatory drugs. nih.gov While direct and detailed mechanistic studies on 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol are not extensively documented, the broader class of compounds containing five-membered heterocyclic rings, are known to exhibit COX-2 inhibitory activity. nih.gov The general mechanism for selective COX-2 inhibitors involves binding to a hydrophobic side-pocket within the enzyme's active site, which is accessible due to a valine residue (Val523) in COX-2, as opposed to a bulkier isoleucine in COX-1. scispace.com This selective binding blocks the conversion of arachidonic acid to prostaglandins, thereby mediating anti-inflammatory effects. nih.govnih.gov

Dipeptidyl Peptidase-IV (DPP-IV): A number of 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) derivatives have been reported as effective inhibitors of DPP-IV, an enzyme crucial for glucose homeostasis. nih.gov These inhibitors are being developed as anti-diabetic agents. nih.govnih.gov The mechanism involves the oxadiazole scaffold inducing significant conformational changes in the DPP-IV enzyme, which leads to its inhibition. nih.gov By blocking DPP-IV, these compounds prevent the degradation of incretin (B1656795) hormones like GLP-1 and GIP, resulting in enhanced insulin (B600854) secretion and reduced glucagon (B607659) levels. nih.gov

Polyketide Synthase 13 (Pks13): In the fight against tuberculosis, a novel series of oxadiazole derivatives has been identified as inhibitors of the Mycobacterium tuberculosis enzyme Polyketide Synthase 13 (Pks13). mdpi.commdpi.comresearchgate.net This enzyme is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall. researchgate.net These oxadiazole inhibitors specifically target the thioesterase domain of Pks13, binding to its active site. mdpi.commdpi.com This interaction blocks the final step of mycolic acid synthesis, proving lethal to the bacterium. researchgate.net

Cholinesterases: Oxadiazole derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. mongoliajol.infomdpi.com This inhibitory activity is relevant for the treatment of Alzheimer's disease. mdpi.com Kinetic studies indicate that these compounds can bind to an allosteric site on the AChE enzyme. mdpi.com Molecular docking studies suggest that their interaction occurs with the peripheral anionic subsite (PAS) of AChE, stabilized by hydrogen and π–π bonding. mdpi.com

| Enzyme Target | Oxadiazole Derivative Example | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Compound 16 (unspecified oxadiazole derivative) | 41.87 ± 0.67 μM | mdpi.com |

| Acetylcholinesterase (AChE) | Compound 17 (unspecified oxadiazole derivative with furan (B31954) ring) | 69.73 ± 0.95 μM | mdpi.com |

| Dipeptidyl Peptidase-IV (DPP-4) | Compound 43 (oxadiazole based amide) | Potent Inhibition (specific IC50 not provided) | nih.gov |

| Polyketide Synthase 13 (Pks13) | Lead Oxadiazole Compounds | Potent Antitubercular Activity (MIC < 1 μM) | mdpi.commdpi.com |

Receptor Agonism and Antagonism Studies

The structural versatility of the oxadiazole nucleus allows it to interact with a variety of cellular receptors, acting as either agonists or antagonists, which forms the basis for their therapeutic potential in several disease areas.

Benzodiazepine (B76468) Receptors: Certain 1,3,4-oxadiazole derivatives have been synthesized and evaluated as agonists for benzodiazepine receptors, which are part of the GABA-A receptor complex. These compounds have demonstrated anticonvulsant and hypnotic activities. The mechanism of action is confirmed by the fact that their effects can be antagonized by flumazenil, a known antagonist of benzodiazepine receptors, indicating a direct interaction with this receptor site. The oxadiazole ring is often considered a bioisosteric replacement for the ester or amide group present in classical benzodiazepines, contributing to the binding affinity.

Interference with Key Cellular Processes

Beyond specific enzyme or receptor interactions, some oxadiazole derivatives can disrupt fundamental cellular processes, such as DNA replication and cell cycle progression, which is a key strategy in cancer therapy.

DNA Duplication and Cell Cycle Progression: Several 1,2,4-oxadiazole derivatives have been identified as potent anticancer agents. Flow cytometry analyses have revealed that some of these compounds can arrest the cell cycle in the G0-G1 or G2/M phase. The precise mechanism is thought to be related to the disruption of the cellular machinery involved in DNA duplication. Furthermore, some selenylated-oxadiazoles have been shown to interact with DNA through intercalation, a mechanism where the molecule inserts itself between the base pairs of the DNA helix, which can lead to inhibition of replication and transcription, ultimately triggering cell death.

Protein Binding and Modulatory Effects

The biological activity of oxadiazole derivatives is often predicated on their ability to bind to and modulate the function of specific proteins.

TIP47 as an IGF II receptor binding protein: A series of 3,5-diaryl-1,2,4-oxadiazoles have been identified as novel inducers of apoptosis (programmed cell death). The molecular target for some of these compounds has been identified as the tail-interacting protein of 47 kDa (TIP47), which is an insulin-like growth factor II (IGF-II) receptor binding protein. Studies have shown that the downregulation of TIP47 sensitizes cancer cells to these oxadiazole derivatives, suggesting that the interaction with TIP47 is a key part of their mechanism of action.

Structure-Activity Relationship (SAR) Studies Related to Specific Molecular Targets and Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For oxadiazole derivatives, these studies have provided valuable insights into the structural requirements for their interaction with various biological targets.

Medicinal Chemistry Design Principles and Scaffold Exploration

The 1,2,4-Oxadiazole (B8745197) Ring as a Privileged Scaffold in Drug Discovery and Development

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.comresearchgate.net This designation stems from its frequent appearance in a wide array of biologically active compounds that span numerous therapeutic areas. nih.govmdpi.com The structural and physicochemical properties of the 1,2,4-oxadiazole nucleus make it an attractive framework for the design of novel therapeutic agents. semanticscholar.orgnih.gov The ring system is chemically stable and possesses a low level of aromaticity, which contributes to its metabolic stability. chim.itscielo.br

One of the most significant features of the 1,2,4-oxadiazole ring is its role as a bioisostere for amide and ester functionalities. mdpi.comresearchgate.netnih.govbenthamdirect.com Amide and ester groups are common in bioactive molecules but are often susceptible to hydrolysis by metabolic enzymes, which can limit a drug's oral bioavailability and duration of action. scielo.brbenthamdirect.com The 1,2,4-oxadiazole ring can mimic the steric and electronic properties of these groups, participating in similar key interactions like hydrogen bonding, while offering enhanced resistance to metabolic degradation. mdpi.comscielo.brnih.govfrontiersin.org This bioisosteric replacement is a key strategy used by medicinal chemists to improve the pharmacokinetic profiles of drug candidates. nih.gov

The versatility of the 1,2,4-oxadiazole scaffold is demonstrated by its presence in compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and antiparasitic effects. nih.govnih.govresearchgate.netnih.govresearchgate.net This wide range of biological activities underscores the ability of the scaffold to be decorated with various substituents at the C3 and C5 positions, allowing for the precise tuning of its properties to interact with diverse biological targets. nih.govchim.it The first commercial drug containing this ring, Oxolamine, was introduced as a cough suppressant, paving the way for extensive exploration of this heterocycle in drug development. nih.govchim.it

Rational Design Strategies for Enhanced Molecular Interactions and Specificity

The application of the 1,2,4-oxadiazole scaffold in drug design is guided by rational strategies aimed at optimizing molecular interactions with specific biological targets. nih.gov A primary strategy involves its use as a metabolically stable bioisostere of esters and amides to enhance a molecule's drug-like properties. nih.govfrontiersin.org By replacing a labile ester or amide group with the robust 1,2,4-oxadiazole ring, chemists can prevent enzymatic hydrolysis, thereby improving the metabolic stability and oral bioavailability of a potential drug. scielo.brresearchgate.netnih.gov

Beyond metabolic stability, the 1,2,4-oxadiazole ring itself contributes to target binding through various noncovalent interactions. The nitrogen atoms in the ring can act as hydrogen bond acceptors, a crucial feature for anchoring a ligand within the active site of a protein or enzyme. scielo.brtandfonline.com Furthermore, the aromatic nature of the ring allows it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target's binding pocket. nih.gov These interactions are vital for achieving high-affinity binding and specificity. nih.gov

Modern drug design increasingly relies on computational methods to guide the synthesis of new derivatives. nih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict how different substituents on the 1,2,4-oxadiazole ring will affect binding affinity and selectivity. nih.govnih.gov For example, docking studies can help visualize the orientation of a 1,2,4-oxadiazole-containing compound within an enzyme's active site, revealing key interactions and suggesting modifications to enhance potency. nih.govnih.gov This rational, computer-aided approach accelerates the optimization of lead compounds by focusing synthetic efforts on molecules with the highest predicted activity and most favorable properties. nih.gov

Development of Lead Compounds Based on the 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol Scaffold

The this compound scaffold serves as a foundational structure for the development of new therapeutic lead compounds. This specific arrangement, featuring a phenyl group at the C3 position and a hydroxyphenyl (phenol) group at the C5 position, has been investigated for its biological potential.

A study focused on the synthesis of this compound reported its successful preparation from the reaction of benzamidoxime (B57231) and ethyl salicylate (B1505791), achieving a 72% yield. rsdjournal.org The compound's biological profile was then evaluated. Toxicological assessment using the brine shrimp (Artemia salina) lethality assay indicated low toxicity, with a median lethal concentration (LC50) of 565.1 µg/mL. rsdjournal.org In antifungal screenings, the compound demonstrated activity against the fungus Rhizopus oryzae, with both the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) determined to be 4000 µg/mL. rsdjournal.org While this activity is modest, the low toxicity suggests the scaffold is a viable starting point for further optimization. rsdjournal.org Other research has noted that this compound may act as a bifunctional antibiotic by inhibiting bacterial DNA gyrase and topoisomerase IV, with potential activity against fungi like Candida albicans and Cryptococcus neoformans. biosynth.com

The development of lead compounds often involves synthesizing a series of derivatives to establish structure-activity relationships (SAR). By modifying the phenyl and phenol (B47542) rings of the core scaffold—for instance, by introducing various electron-withdrawing or electron-donating groups—researchers can systematically probe how these changes affect biological activity. This approach allows for the identification of derivatives with enhanced potency and selectivity.

| Compound | Biological Activity Investigated | Key Findings | Reference |

|---|---|---|---|

| This compound | Antifungal, Toxicological | MIC/MFC against Rhizopus oryzae: 4000 µg/mL. Low toxicity with LC50 > 500 µg/mL against Artemia salina. | rsdjournal.org |

| This compound | Antibacterial, Antifungal | Reported to inhibit DNA gyrase and topoisomerase IV; potential activity against C. albicans and C. neoformans. | biosynth.com |

Future Directions and Emerging Trends in Oxadiazole-Based Therapeutic Agent Research

The field of oxadiazole-based drug discovery continues to evolve, driven by innovative synthetic methods and a deeper understanding of molecular biology. A significant future direction lies in the exploration of novel biological targets. While 1,2,4-oxadiazoles are well-established in targeting enzymes and receptors, their potential against emerging therapeutic targets, such as those involved in protein-protein interactions or epigenetic regulation, remains an active area of research. researchgate.netresearchgate.net

Another major trend is the development of hybrid molecules that combine the 1,2,4-oxadiazole scaffold with other known pharmacophores. researchgate.netfrontiersin.org This molecular hybridization strategy aims to create multifunctional drugs that can modulate multiple targets simultaneously. Such multi-target agents are particularly promising for treating complex multifactorial diseases like cancer and neurodegenerative disorders, potentially offering improved efficacy and overcoming drug resistance. nih.govfrontiersin.org For example, hybrids of 1,2,4-oxadiazole and quinazoline (B50416) have been investigated as antiproliferative agents. researchgate.netfrontiersin.org

Advances in synthetic chemistry are also shaping the future of oxadiazole research. The development of more efficient, scalable, and environmentally friendly synthetic routes, including microwave-assisted and solid-phase synthesis, allows for the rapid generation of large and diverse libraries of oxadiazole derivatives for high-throughput screening. nih.govbenthamdirect.comresearchgate.net This facilitates the discovery of new hits and accelerates the lead optimization process.

Finally, the fight against antimicrobial resistance is a critical area where oxadiazole derivatives are expected to play a larger role. Researchers are actively designing new oxadiazole-based compounds to combat drug-resistant bacteria and fungi by targeting novel pathways or overcoming existing resistance mechanisms. researchgate.netchim.itresearchgate.net The chemical stability and versatile nature of the 1,2,4-oxadiazole ring make it an ideal scaffold for developing the next generation of anti-infective agents. nih.gov

常见问题

Q. What is the optimal synthetic route for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol, and how can reaction conditions be optimized for higher yield?

The compound is synthesized via a cyclocondensation reaction between benzamidoxime and ethyl salicylate in a dimethylformamide (DMF)/toluene solvent system (3:1 v/v) under reflux (130°C) for 24 hours. Purification via column chromatography (hexane/ethyl acetate gradient) yields 72% product with a melting point of 159–160°C. Optimization involves controlling solvent polarity, reaction time, and stoichiometric ratios to minimize side reactions .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Key characterization methods include:

Q. What in vitro models are suitable for preliminary toxicological assessment of this compound?

The microcrustacean Artemia salina (brine shrimp) lethality assay is widely used. A 24-hour exposure yields an LC value of 565.1 µg/mL, indicating low acute toxicity. This model provides rapid, cost-effective toxicity screening before mammalian studies .

Advanced Research Questions

Q. How can structural modifications enhance the antifungal efficacy of this compound?

Functionalization of the phenolic -OH group (e.g., alkylation, acylation) can improve lipophilicity and membrane penetration. For example:

- Alkylation : Reaction with 4-bromobutyn in acetonitrile/KCO under microwave irradiation (130°C, 40 min) introduces alkyne side chains, enhancing bioactivity .

- Arylation : Coupling with aryl halides via Ullmann or Buchwald-Hartwig reactions increases π-π stacking interactions with fungal cell targets .

Q. How can researchers resolve discrepancies in antifungal activity data across different fungal strains?

Discrepancies (e.g., MIC = 4000 µg/mL for Rhizopus oryzae vs. inactivity against other strains) may arise from:

- Strain-specific membrane composition : Ergosterol content or efflux pump efficiency varies.

- Assay conditions : Adjust pH (optimal ~8.0 for Artemia salina assays) or use standardized CLSI/M38-A2 protocols for fungal susceptibility testing .

- Synergistic studies : Combine with azoles or polyenes to overcome resistance mechanisms .

Q. What methodological approaches are recommended for determining structure-activity relationships (SAR) in oxadiazole derivatives?

SAR studies require:

- Systematic substitution : Modify the phenyl ring (electron-withdrawing/donating groups) or oxadiazole position (e.g., 1,3,4- vs. 1,2,4-oxadiazoles) .

- Computational modeling : Density Functional Theory (DFT) calculates electronic parameters (HOMO-LUMO, dipole moments) to correlate with bioactivity .

- High-throughput screening : Use microdilution assays against fungal panels to identify pharmacophores .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with spectroscopic results for this compound?

Discrepancies often arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points but not NMR profiles.

- Solvent inclusion : Crystallization solvents (e.g., chloroform/hexane) may trap in the lattice, affecting purity metrics. Validate via TGA-DSC and single-crystal XRD .

Experimental Design Considerations

Q. How to design dose-response studies for evaluating antifungal activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。